molecular formula C29H27N5O4S2 B11630241 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630241
M. Wt: 573.7 g/mol
InChI Key: NTQMJTTULTXVHI-ULJHMMPZSA-N
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Description

The compound “(5Z)-3-[(FURAN-2-YL)METHYL]-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a furan ring, a piperazine moiety, and a thiazolidinone core, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

  • Formation of the furan ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution or reductive amination.
  • Construction of the thiazolidinone core through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring and other electron-rich moieties may be susceptible to oxidation under appropriate conditions.

    Reduction: Functional groups such as ketones and imines can be reduced to their corresponding alcohols and amines.

    Substitution: The piperazine and thiazolidinone moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may vary depending on the specific reaction, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the furan ring may yield furanones, while reduction of the ketone group may produce secondary alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound will depend on its specific biological target and the pathways involved. For example, if the compound is used as an antimicrobial agent, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-[(FURAN-2-YL)METHYL]-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, piperazine-containing compounds, and furan-based molecules.

    Thiazolidinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperazine-containing compounds: Widely used in medicinal chemistry for their pharmacological activities.

    Furan-based molecules: Known for their aromaticity and potential biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27N5O4S2

Molecular Weight

573.7 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H27N5O4S2/c1-19-5-3-11-33-25(19)30-26(32-14-12-31(13-15-32)20-7-9-21(37-2)10-8-20)23(27(33)35)17-24-28(36)34(29(39)40-24)18-22-6-4-16-38-22/h3-11,16-17H,12-15,18H2,1-2H3/b24-17-

InChI Key

NTQMJTTULTXVHI-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC=C(C=C6)OC

Origin of Product

United States

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